molecular formula C14H19N5O3 B2411710 8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 869344-86-5

8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2411710
CAS RN: 869344-86-5
M. Wt: 305.338
InChI Key: VVJXLKPIEJCYMS-UHFFFAOYSA-N
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Description

Purines are a class of organic compounds that consist of a two-part ring system, with a six-membered benzene ring fused to a five-membered imidazole ring . They are widely occurring in nature and are part of key biological molecules like DNA and RNA .


Synthesis Analysis

The synthesis of purine derivatives often involves the construction of the purine core followed by functionalization . The specific synthesis pathway would depend on the exact structure of the purine derivative .


Molecular Structure Analysis

The molecular structure of purines is characterized by a two-part ring system, with a six-membered benzene ring fused to a five-membered imidazole ring . The exact structure of “8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

Purines can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . The specific reactions that “8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” can undergo would depend on its exact structure and the conditions of the reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of purine derivatives depend on their exact structure. For example, they can vary in terms of solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives, including 8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and evaluated for their pharmacological properties. These compounds have shown promising results as potential antidepressant agents. The derivatives were tested for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary in vivo studies indicated the potential of these compounds in acting as antidepressants, with significant antianxiety effects observed in comparison to the reference anxiolytic drug, diazepam (Zagórska et al., 2016).

Antiviral Activity

Imidazo[1,2-a]-s-triazine nucleosides, related structurally to 8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and evaluated for their antiviral activity. These compounds displayed moderate activity against rhinovirus at non-toxic dosage levels, showcasing the potential of such derivatives in antiviral applications (Kim et al., 1978).

Antihypertensive and Antiviral Activities

Further studies on the condensation of diethylacetal of dimethylformamide with polymethyleneimidazoles yielded derivatives of polymethylenehypoxanthines. These derivatives, related to the core structure of 8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were examined for their antihypertensive and antiviral activities, demonstrating the versatility of this chemical backbone in therapeutic research (Nilov et al., 1995).

Mechanism of Action

The mechanism of action of purine derivatives can vary widely depending on their structure and the biological context . Some purine derivatives are used as drugs and their mechanisms of action involve interaction with biological targets like enzymes or receptors .

Safety and Hazards

The safety and hazards associated with a specific purine derivative would depend on its exact structure. Some purine derivatives are used as drugs and can have side effects, while others might be toxic or hazardous .

Future Directions

The study of purine derivatives is a very active field of research, with potential applications in medicine, agriculture, and other areas . Future research might focus on the synthesis of new purine derivatives, the study of their biological activity, or the development of new applications .

properties

IUPAC Name

6-(3-methoxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-9-8-19-10-11(16(2)14(21)17(3)12(10)20)15-13(19)18(9)6-5-7-22-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJXLKPIEJCYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-methoxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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